Ethyl 5-carbamoyl-1-(2-methylpropyl)pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-carbamoyl-1-(2-methylpropyl)pyrazole-3-carboxylate is a chemical compound with a unique structure that includes a pyrazole ring, an ester group, and an aminocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-carbamoyl-1-(2-methylpropyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-carbamoyl-1-(2-methylpropyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the aminocarbonyl group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alcohols or amines can be used in substitution reactions under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Ethyl 5-carbamoyl-1-(2-methylpropyl)pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Ethyl 5-carbamoyl-1-(2-methylpropyl)pyrazole-3-carboxylate exerts its effects involves interactions with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1H-pyrazole-3-carboxylate
- Ethyl 5-(aminocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate
- Ethyl 5-(aminocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 5-carbamoyl-1-(2-methylpropyl)pyrazole-3-carboxylate is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
Properties
IUPAC Name |
ethyl 5-carbamoyl-1-(2-methylpropyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-4-17-11(16)8-5-9(10(12)15)14(13-8)6-7(2)3/h5,7H,4,6H2,1-3H3,(H2,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIAOQDGWZVPGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C(=O)N)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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